(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride
Overview
Description
(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It features a pyridine ring substituted with a nitro group at the third position and a piperidine ring attached to the second position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.
Formation of Piperidine Derivative: The nitro-pyridine is then reacted with piperidine under basic conditions to form the desired amine.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The amine group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: (3-Amino-pyridin-2-yl)-piperidin-3-yl-amine.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine: The free base form without the hydrochloride salt.
(3-Amino-pyridin-2-yl)-piperidin-3-yl-amine: The reduced form of the compound.
Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.
Uniqueness
(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is unique due to its specific combination of a nitro-pyridine and piperidine moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base form.
Properties
IUPAC Name |
3-nitro-N-piperidin-3-ylpyridin-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c15-14(16)9-4-2-6-12-10(9)13-8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDSJHWQLWCJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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